Cas no 2640962-84-9 (4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine)
![4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine structure](https://ja.kuujia.com/scimg/cas/2640962-84-9x500.png)
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine
- AKOS040717658
- 2640962-84-9
- F6709-4128
- 4-[[1-[(2,6-Difluorophenyl)methyl]-3-azetidinyl]oxy]pyridine
-
- インチ: 1S/C15H14F2N2O/c16-14-2-1-3-15(17)13(14)10-19-8-12(9-19)20-11-4-6-18-7-5-11/h1-7,12H,8-10H2
- InChIKey: RMMWXODALYVJQN-UHFFFAOYSA-N
- SMILES: C1=NC=CC(OC2CN(CC3=C(F)C=CC=C3F)C2)=C1
計算された属性
- 精确分子量: 276.10741940g/mol
- 同位素质量: 276.10741940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 296
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.4Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.306±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 360.2±42.0 °C(Predicted)
- 酸度系数(pKa): 6.36±0.10(Predicted)
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6709-4128-3mg |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6709-4128-5μmol |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6709-4128-1mg |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6709-4128-4mg |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6709-4128-15mg |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6709-4128-40mg |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6709-4128-5mg |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6709-4128-2μmol |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6709-4128-50mg |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6709-4128-25mg |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine |
2640962-84-9 | 25mg |
$163.5 | 2023-09-07 |
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine 関連文献
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridineに関する追加情報
4-({1-[(2,6-Difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine: A Promising Scaffold in Modern Medicinal Chemistry
The compound 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine, identified by the CAS number 2640962-84-9, represents a structurally unique and synthetically versatile scaffold in contemporary drug discovery. This molecule features a pyridine ring substituted at the 4-position with an azetidine-derived oxygen-linked side chain bearing a 2,6-difluorophenylmethyl group. The combination of these heterocyclic systems—specifically the azetidine and pyridine moieties—creates a pharmacophore with potential for modulating diverse biological targets. Recent advancements in medicinal chemistry highlight the importance of such hybrid structures in developing next-generation therapeutics.
The structural architecture of 4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yloxy)pyridine} incorporates key functional elements that contribute to its biological relevance. The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity while enabling hydrogen bonding interactions. The adjacent 3-hydroxy group provides additional reactivity for further derivatization. Meanwhile, the 2,6-difluorophenylmethyl substituent introduces fluorinated aromatic character that enhances lipophilicity and metabolic stability—critical parameters for drug-like properties. These features align with modern drug design principles emphasizing bioavailability and target specificity.
Recent studies have demonstrated that compounds containing similar azetidine-pyridine hybrid frameworks exhibit promising pharmacological profiles. For instance, fluorinated aromatic substitutions like those found in the CAS 2640962-84-9 structure have been shown to improve binding affinities at G protein-coupled receptors (GPCRs). The pyridine ring's electron-deficient nature complements hydrogen bonding motifs often found in enzyme active sites. Computational modeling studies suggest that this scaffold could serve as a lead compound for developing selective kinase inhibitors or modulators of ion channels.
Synthetic approaches to prepare 4-(1-(2,6-difluorobenzyl)azetidin-3-yloxy)pyridine have evolved significantly over the past decade. Modern methodologies prioritize atom economy and environmental sustainability while maintaining high stereoselectivity. Key steps typically involve palladium-catalyzed cross-coupling reactions to introduce the 2,6-difluorophenylmethyl group onto the azetidine core followed by regioselective oxygenation at the pyridine position. Recent innovations include microwave-assisted synthesis protocols that reduce reaction times by up to 70% compared to conventional methods.
The pharmacokinetic profile of compounds derived from this scaffold has been extensively characterized using advanced analytical techniques such as LC-HRMS and NMR spectroscopy. These studies reveal favorable ADME (absorption, distribution, metabolism, excretion) properties when compared to traditional heterocyclic scaffolds. Notably, the presence of fluorinated aromatic rings significantly reduces cytochrome P450-mediated metabolism—a major limitation in many current pharmaceuticals.
Ongoing research focuses on optimizing the electronic properties of the pyridine ring through strategic substitution patterns. Computational docking simulations suggest that electron-withdrawing groups at specific positions could enhance interactions with target proteins involved in neurodegenerative diseases. Additionally, structure-based drug design approaches are being employed to tailor this scaffold for specific therapeutic applications ranging from oncology to metabolic disorders.
The versatility of this chemical framework extends beyond small molecule therapeutics. Researchers are exploring its potential as a building block for bioconjugation applications where controlled reactivity is essential for linking therapeutic agents to targeting moieties such as antibodies or nanoparticles. The hydroxyl functionality at position 3 provides an ideal site for orthogonal protection strategies during complex molecule assembly processes.
In terms of analytical characterization, comprehensive spectroscopic data including X-ray crystallography has confirmed the precise three-dimensional arrangement of atoms within this compound's structure. This information is crucial for understanding conformational preferences that influence biological activity and intermolecular interactions with target proteins.
Cutting-edge developments in continuous flow chemistry have enabled large-scale production of this scaffold while maintaining high enantiomeric purity—a critical requirement for pharmaceutical applications where stereochemistry directly impacts efficacy and safety profiles. These advancements align with industry trends toward more efficient and scalable manufacturing processes.
Preliminary toxicological evaluations indicate that derivatives based on this core structure demonstrate acceptable safety margins across multiple preclinical models. This favorable toxicity profile combined with its structural adaptability positions it as an attractive platform for further development into clinical candidates targeting various disease indications.
2640962-84-9 (4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine) Related Products
- 2248261-18-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)
- 1900-41-0(2(1H)-Quinolinone, 8-chloro-4-hydroxy-)
- 1807382-16-6((E)-3-(7-Methoxy-1H-benzo[d]imidazol-5-yl)acrylic acid)
- 1431963-26-6(1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride)
- 1080028-74-5(tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate)
- 2277870-55-8(3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-)
- 1270459-93-2(1-(4-Fluoro-2-methylphenyl)butan-1-amine)
- 712344-24-6(2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid)
- 1262010-25-2([1,1'-Biphenyl]-3,3'-dicarboxylic acid, 5-chloro-5'-fluoro-, 3'-methyl ester)
- 2229291-63-6(3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid)




